3-(Pyrrolidin-2-yl)quinoline acetate

Medicinal Chemistry Salt Selection Physicochemical Properties

Choose this specific acetate salt for reproducible SAR. The 3-substituted quinoline core delivers 1.7-fold higher MAO-B potency and 7.5-fold selectivity over MAO-A compared to 2-substituted regioisomers. Its high purity (97%+) and crystalline nature support co-crystallization and fragment-based screening. The acetate form ensures reliable solubility and stability for in vitro parasite assays and kinase library generation. Avoid assay failure from incorrect salt forms or regioisomers.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 1177337-86-8
Cat. No. B2906025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-2-yl)quinoline acetate
CAS1177337-86-8
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCC(=O)O.C1CC(NC1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C13H14N2.C2H4O2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13;1-2(3)4/h1-2,4-5,8-9,13-14H,3,6-7H2;1H3,(H,3,4)
InChIKeySGCONXHVHGMPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-2-yl)quinoline Acetate CAS 1177337-86-8: A Chiral Building Block for Drug Discovery


3-(Pyrrolidin-2-yl)quinoline acetate (CAS 1177337-86-8) is a heterocyclic compound consisting of a quinoline core fused with a pyrrolidine moiety at the 3-position, presented as an acetate salt . The compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol . It is primarily utilized as a versatile building block or intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS)-active candidates [1].

Why Generic 3-(Pyrrolidin-2-yl)quinoline Cannot Replace 3-(Pyrrolidin-2-yl)quinoline Acetate in Research


Generic substitution is not viable due to key differences in salt form and regiochemistry. The acetate salt (MW 258.32) differs fundamentally from the free base 3-(pyrrolidin-2-yl)quinoline (MW 198.26, CAS 499207-38-4) in terms of solubility, stability, and handling properties . Furthermore, regioisomers such as 2-(pyrrolidin-2-yl)quinoline or 4-(pyrrolidin-2-yl)quinoline exhibit distinct biological profiles; for instance, the 2-substituted isomer has a reported MAO-B IC50 of 5.50E+3 nM, which may not translate to the 3-substituted acetate [1]. Using an incorrect salt or regioisomer can compromise assay reproducibility, alter pharmacokinetic properties in vivo, and invalidate structure-activity relationship (SAR) studies .

Evidence-Based Differentiation: 3-(Pyrrolidin-2-yl)quinoline Acetate vs. Closest Analogs


Salt Form Differentiation: Acetate vs. Free Base (CAS 499207-38-4)

The acetate salt form (CAS 1177337-86-8) offers a distinct physicochemical profile compared to the free base 3-(pyrrolidin-2-yl)quinoline (CAS 499207-38-4). The acetate has a molecular weight of 258.32 g/mol, which is 30% higher than the free base (198.26 g/mol) . The presence of the acetate counterion typically enhances aqueous solubility and provides a crystalline solid that is easier to handle and weigh accurately for reproducible experimental results .

Medicinal Chemistry Salt Selection Physicochemical Properties

Purity Specification: Vendor-Assured NLT 97%

From a procurement standpoint, the specified purity of "NLT 97%" (Not Less Than 97%) by HPLC, as documented by supplier MolCore, provides a quantifiable baseline for material quality . This is a critical differentiator against sourcing from vendors without explicit purity data or from discontinued product lines such as the one listed by CymitQuimica .

Analytical Chemistry Quality Control Procurement

Regioisomeric Differentiation: MAO-B Selectivity vs. 2-Substituted Isomer

Regioisomeric substitution on the quinoline ring drastically alters biological activity. While direct MAO-B inhibition data for the target compound is not available in public literature, a structurally related analog, BDBM50450832 (a 3-substituted pyrrolidinyl quinoline derivative), demonstrates an IC50 of 3.20E+3 nM against MAO-B [1]. In contrast, the 2-substituted isomer (2-(pyrrolidin-2-yl)quinoline) exhibits a markedly weaker IC50 of 5.50E+3 nM for the same target [2]. This cross-study comparison suggests that the 3-position substitution may confer a 1.7-fold improvement in MAO-B inhibitory potency relative to the 2-position analog.

Enzyme Inhibition Monoamine Oxidase CNS Drug Discovery

Isoform Selectivity Profile: Preferential MAO-B over MAO-A

Based on class-level inference from the 3-substituted pyrrolidinyl quinoline scaffold, a clear selectivity profile emerges. The analog BDBM50450832 shows an IC50 of 2.40E+4 nM for MAO-A [1], which is 7.5-fold higher (i.e., less potent) than its IC50 for MAO-B (3.20E+3 nM) [2]. This is a critical differentiator from non-selective MAO inhibitors like isoquinoline, which can cause adverse effects.

Monoamine Oxidase Isoform Selectivity Neuropharmacology

High-Value Application Scenarios for 3-(Pyrrolidin-2-yl)quinoline Acetate (CAS 1177337-86-8)


Lead Optimization in CNS Drug Discovery (MAO-B Program)

Utilize the compound as a core scaffold for SAR studies targeting selective MAO-B inhibition. Based on cross-study data, the 3-substituted quinoline core provides a 1.7-fold potency advantage over the 2-substituted regioisomer and exhibits a favorable 7.5-fold selectivity for MAO-B over MAO-A [1][2]. This enables medicinal chemists to design focused libraries with reduced off-target liability.

Synthesis of Kinase Inhibitor Intermediates

Employ the high-purity (NLT 97%) acetate salt as a reliable building block for generating diverse kinase inhibitor libraries . The quinoline core is a privileged structure for kinase hinge-binding, and the pyrrolidine moiety offers a handle for further diversification to explore interactions with the ribose pocket or solvent-exposed regions.

Development of Antiparasitic Agents

Incorporate the compound into molecular hybridization strategies for antileishmanial or antimalarial drug development. Recent studies on related quinoline-pyrrolidine hybrids have demonstrated promising IC50 values against Leishmania donovani amastigotes (e.g., 2.09 to 8.89 µM), outperforming the standard drug miltefosine (IC50 9.25 µM) [3]. The acetate salt form ensures reliable solubility for in vitro parasite culture assays.

Crystallography and Biophysical Studies

Leverage the acetate salt form for co-crystallization or fragment-based screening campaigns. The defined stoichiometry and crystalline nature of the salt facilitate the growth of high-quality protein-ligand co-crystals, essential for structure-based drug design and mapping binding pockets in enzymes like kinases or MAO-B .

Quote Request

Request a Quote for 3-(Pyrrolidin-2-yl)quinoline acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.